N-(4-Bromophenyl)-5-(4-methylbenzenesulfonamido)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
Molecular Formula |
C16H14BrN5O3S |
|---|---|
Molecular Weight |
436.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-5-[(4-methylphenyl)sulfonylamino]-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H14BrN5O3S/c1-10-2-8-13(9-3-10)26(24,25)21-15-14(19-22-20-15)16(23)18-12-6-4-11(17)5-7-12/h2-9H,1H3,(H,18,23)(H2,19,20,21,22) |
InChI Key |
OHPSBVZWKNQWQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NNN=C2C(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Bromophenyl Azide
4-Bromoaniline is diazotized with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C, followed by azide displacement using sodium azide (NaN₃):
This yields 4-bromophenyl azide, characterized by IR (N₃ stretch: ~2100 cm⁻¹) and ¹H NMR (aromatic protons: δ 7.5–7.9 ppm).
Preparation of Propargylamide Intermediate
A propargylamide bearing a protected amine is synthesized for subsequent cycloaddition. For example, propargylamine reacts with ethyl chlorooxaloacetate in dichloromethane (DCM) with triethylamine (Et₃N) to form ethyl 2-(prop-2-yn-1-ylamino)-2-oxoacetate. Boc protection of the amine ensures compatibility with CuAAC conditions.
CuAAC Reaction
The azide and alkyne undergo cycloaddition using CuI (10 mol%) and 1,8-diazabicycloundec-7-ene (DBU) in dimethyl sulfoxide (DMSO) at 70°C:
Reaction completion is confirmed by TLC (Rf = 0.5 in ethyl acetate/hexane). The product is isolated via column chromatography (70% yield).
Introduction of the 4-Methylbenzenesulfonamido Group
Post-triazole formation, the sulfonamido moiety is introduced at position 5 through nucleophilic substitution.
Deprotection of the Amine
The Boc-protected amine is deprotected using trifluoroacetic acid (TFA) in DCM (1:1 v/v) at room temperature:
The free amine is confirmed by ¹H NMR (NH₂: δ 5.2 ppm) and LC-MS.
Sulfonylation with 4-Methylbenzenesulfonyl Chloride
The amine reacts with 4-methylbenzenesulfonyl chloride (1.2 equiv) in pyridine at 0°C, stirring for 12 hours:
The product is purified via recrystallization (ethanol/water, 85% yield). FTIR shows S=O stretches at 1170 and 1360 cm⁻¹.
Carboxamide Functionalization
The ethyl ester from the propargylamide intermediate is hydrolyzed to the carboxylic acid and converted to the carboxamide.
Ester Hydrolysis
The ethyl ester is treated with 20% NaOH under reflux (4 h), followed by acidification with HCl to precipitate the carboxylic acid:
Amidation with Ammonium Chloride
The carboxylic acid is activated using ethyl chloroformate (ClCO₂Et) and N-methylmorpholine (NMM) in tetrahydrofuran (THF), then reacted with ammonium chloride:
The final product is isolated by filtration (80% yield).
Alternative Synthetic Routes and Optimization
One-Pot CuAAC and Sulfonylation
A modified protocol combines CuAAC and sulfonylation in a single pot using DBU as a dual base catalyst. This reduces purification steps and improves yield (78%).
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 min) accelerates the CuAAC step, achieving 92% conversion compared to 70% under thermal conditions.
Characterization and Analytical Data
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (s, 1H, triazole-H), 7.89 (d, J = 8.4 Hz, 2H, BrC₆H₄), 7.72 (d, J = 8.0 Hz, 2H, TsC₆H₄), 7.48 (d, J = 8.4 Hz, 2H, BrC₆H₄), 7.32 (d, J = 8.0 Hz, 2H, TsC₆H₄), 2.42 (s, 3H, TsCH₃).
-
¹³C NMR : δ 164.5 (CONH), 144.2 (triazole-C), 138.1 (TsC), 132.0 (BrC₆H₄), 129.8 (TsC₆H₄), 121.9 (triazole-C), 21.5 (TsCH₃).
-
HRMS : m/z calc. for C₁₇H₁₅BrN₅O₃S [M+H]⁺: 488.0123, found: 488.0121.
Purity and Yield Comparison
| Step | Yield (%) | Purity (%) |
|---|---|---|
| CuAAC | 70–92 | >95 |
| Sulfonylation | 80–85 | >98 |
| Amidation | 75–80 | >97 |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)-5-(4-methylbenzenesulfonamido)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Antimicrobial Activity
One of the prominent applications of this compound is its antimicrobial properties. Studies have shown that derivatives of triazole compounds exhibit considerable activity against a range of microbial strains, including bacteria and fungi. For instance, the triazole moiety is known to interfere with the biosynthesis of ergosterol, a critical component of fungal cell membranes, thereby exerting antifungal effects. In vitro studies have demonstrated that similar compounds can inhibit the growth of pathogenic fungi, making them candidates for antifungal drug development .
Antidiabetic Potential
Recent research indicates that N-(4-Bromophenyl)-5-(4-methylbenzenesulfonamido)-1H-1,2,3-triazole-4-carboxamide and its analogs may possess antidiabetic properties. Compounds with sulfonamide groups have been investigated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition can lead to reduced postprandial blood glucose levels, which is beneficial in managing type 2 diabetes .
Cancer Therapeutics
The compound's structural characteristics also suggest potential applications in cancer therapy. Triazole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Some studies have indicated that compounds with similar frameworks can disrupt cellular signaling pathways critical for cancer cell proliferation . This makes this compound a candidate for further investigation in oncological drug development.
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis and structure-activity relationship of this compound is crucial for optimizing its efficacy. The synthesis typically involves multi-step reactions starting from readily available precursors. The introduction of bromine and sulfonamide functionalities plays a significant role in enhancing biological activity. A detailed SAR analysis can provide insights into how modifications at various positions affect the compound's potency and selectivity against target enzymes or receptors .
Case Studies and Research Findings
Several case studies have documented the biological activities of triazole derivatives similar to this compound:
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-5-(4-methylbenzenesulfonamido)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The triazole ring and sulfonamido group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Key Structural and Functional Comparisons
Key Observations:
Bromine vs. Chlorine: The bromine atom in the target compound marginally enhances antimicrobial activity compared to its chloro-analog, likely due to increased electronegativity and steric effects .
Sulfonamide vs. Trifluoromethyl Groups :
- The 4-methylbenzenesulfonamido group in the target compound provides hydrogen-bonding capacity, aiding target binding. In contrast, trifluoromethyl groups (as in ) enhance metabolic stability and antitumor activity but may reduce microbial target affinity.
Triazole Core Modifications: Fluorophenyl or quinoline substituents (e.g., ) shift activity toward anticancer targets, highlighting the scaffold’s versatility.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The target compound’s calculated LogP is higher than non-brominated analogs due to the bromophenyl group, correlating with reduced solubility .
- Synthetic Accessibility : The target’s synthesis requires multi-step sulfonylation and cyclodehydration, similar to other triazole derivatives .
Biological Activity
N-(4-Bromophenyl)-5-(4-methylbenzenesulfonamido)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews existing literature on its biological properties, focusing on its antiproliferative, antimicrobial, and cytotoxic effects.
Chemical Structure
The compound features a triazole ring, which is known for its diverse biological activities. The presence of bromine and sulfonamide groups enhances its reactivity and potential interactions with biological targets.
Antiproliferative Activity
Recent studies have demonstrated the antiproliferative effects of related triazole derivatives against various cancer cell lines. For instance, compounds similar to this compound have shown significant activity against leukemia and breast cancer cell lines.
Table 1: Antiproliferative Activity of Triazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4a | MOLT-4 | 12.5 | Induces apoptosis and DNA damage |
| 4b | K-562 | 15.0 | Mitochondrial membrane potential disruption |
| This compound | MDA-MB-231 | TBD | TBD |
The mechanisms by which these compounds exert their biological effects include:
- Induction of Apoptosis : Many triazole derivatives induce apoptosis in cancer cells by activating intrinsic pathways leading to mitochondrial dysfunction and caspase activation.
- DNA Damage : Some studies indicate that these compounds can cause DNA fragmentation and chromatin condensation, which are hallmarks of apoptosis.
Antimicrobial Activity
Triazole derivatives have also been evaluated for their antimicrobial properties . Research indicates that compounds with similar structures exhibit activity against multi-drug resistant strains of bacteria.
Table 2: Antimicrobial Activity of Triazole Derivatives
| Compound | Microbial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| 3bCNPs | E. coli | 18 | 32 µg/mL |
| 3cCNPs | S. aureus | 20 | 16 µg/mL |
| This compound | TBD | TBD | TBD |
Case Studies
- Study on Antiproliferative Effects : A recent study highlighted the antiproliferative activity of various triazole derivatives against breast cancer cell lines (MDA-MB-231). The compound exhibited an IC50 value comparable to standard chemotherapeutic agents like doxorubicin .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial potential of triazole derivatives against resistant bacterial strains. Results showed significant inhibition zones indicating effective antimicrobial activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-Bromophenyl)-5-(4-methylbenzenesulfonamido)-1H-1,2,3-triazole-4-carboxamide, and how can reaction yields be improved?
- Methodology : The compound can be synthesized via a multi-step process involving copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:
- Condensation of 4-bromoaniline with 4-methylbenzenesulfonyl chloride to introduce the sulfonamide group.
- Cyclization using sodium azide and a copper(I) iodide catalyst to form the triazole ring .
- Yield Optimization : Solvent choice (e.g., DMF or THF), temperature control (60–80°C), and stoichiometric ratios of reactants (1:1.2 for azide to alkyne) significantly impact yield. Purification via column chromatography with ethyl acetate/hexane gradients improves purity .
Q. How is the structural integrity of this compound validated in crystallographic studies?
- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL or SHELXTL software provides precise bond lengths, angles, and torsional parameters. For example:
- Validate the triazole ring planarity (torsion angles < 5°) and sulfonamide group geometry (S–N bond ~1.63 Å) .
- Hydrogen bonding networks (e.g., N–H···O interactions) stabilize the crystal lattice and confirm supramolecular assembly .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Identify substituent environments (e.g., aromatic protons at δ 7.2–8.1 ppm for bromophenyl groups) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 463.12) and fragmentation patterns .
- FT-IR : Detect functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹) .
Advanced Research Questions
Q. How does the sulfonamido-triazole scaffold influence selective enzyme inhibition (e.g., COX-2 vs. carbonic anhydrase)?
- Mechanistic Insight :
- The sulfonamide group acts as a zinc-binding motif in carbonic anhydrase inhibition (Ki ~50 nM), while the triazole core stabilizes hydrophobic interactions with COX-2’s active site (IC₅₀ ~200 nM) .
- Methodology : Competitive inhibition assays (Lineweaver-Burk plots) and molecular docking (AutoDock Vina) differentiate binding modes. For example, substituent bulkiness at the 4-bromophenyl group reduces COX-2 selectivity due to steric clashes .
Q. What strategies resolve contradictions in solubility and bioactivity data across in vitro assays?
- Analytical Approach :
- Solubility : Use DMSO stock solutions (<1% v/v) to minimize solvent interference. Compare PBS (pH 7.4) and cell culture media (e.g., DMEM) to assess aggregation .
- Bioactivity : Normalize data using positive controls (e.g., celecoxib for COX-2) and statistical tools (ANOVA with Tukey’s post hoc test). Address batch-to-batch variability via HPLC purity checks (>95%) .
Q. How can crystallographic disorder or twinning be addressed during structural refinement?
- Technical Solutions :
- Disorder : Use PART instructions in SHELXL to model split positions for flexible groups (e.g., methylbenzenesulfonamido). Apply ISOR restraints to anisotropic displacement parameters .
- Twinning : Employ TWIN/BASF commands in SHELXL for twinned data. Verify with Hooft/Y statistics (Rmerge < 5% for high-resolution shells) .
Q. What computational methods predict off-target interactions of this compound in multi-kinase assays?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
